(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate
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Overview
Description
The compound “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features multiple functional groups, including a tert-butyl group, a benzyloxycarbonyl-protected amine, a hydroxy group, and a tetrafluorophenoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” typically involves multi-step organic synthesis. Key steps may include:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the amide bond: The protected amine is then coupled with a carboxylic acid derivative to form the amide bond.
Introduction of the hydroxy group: The hydroxy group is introduced through selective reduction or hydrolysis reactions.
Attachment of the tetrafluorophenoxy group: The tetrafluorophenoxy group is introduced via nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The tetrafluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or BH3 (Borane) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying enzyme functions and metabolic pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry
In the industrial sector, the compound may find applications in the development of new materials, coatings, or catalysts.
Mechanism of Action
The mechanism of action of “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-phenoxypentanoate: Similar structure but without the tetrafluorophenoxy group.
(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5-trifluorophenoxy)pentanoate: Similar structure with one less fluorine atom.
Uniqueness
The presence of the tetrafluorophenoxy group in “(3S)-tert-butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)-4-hydroxy-5-(2,3,5,6-tetrafluorophenoxy)pentanoate” imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.
Properties
Molecular Formula |
C26H30F4N2O7 |
---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
tert-butyl (3S)-4-hydroxy-3-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-(2,3,5,6-tetrafluorophenoxy)pentanoate |
InChI |
InChI=1S/C26H30F4N2O7/c1-14(31-25(36)38-12-15-8-6-5-7-9-15)24(35)32-18(11-20(34)39-26(2,3)4)19(33)13-37-23-21(29)16(27)10-17(28)22(23)30/h5-10,14,18-19,33H,11-13H2,1-4H3,(H,31,36)(H,32,35)/t14-,18-,19?/m0/s1 |
InChI Key |
ACTKTORWOBQIBN-ZWSMLAFMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(COC1=C(C(=CC(=C1F)F)F)F)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC(CC(=O)OC(C)(C)C)C(COC1=C(C(=CC(=C1F)F)F)F)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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